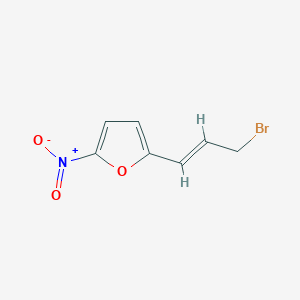

2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran is an organic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties. The presence of both a bromine atom and a nitro group in the molecule makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran typically involves the bromination of a suitable precursor followed by nitration. One common method is the bromination of 3-propenylfuran, followed by nitration to introduce the nitro group at the 5-position of the furan ring. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and concentrated nitric acid for nitration.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substitution: Formation of 2-(3-substituted-prop-1-en-1-yl)-5-nitrofuran derivatives.

Reduction: Formation of 2-(3-Bromoprop-1-en-1-yl)-5-aminofuran.

Oxidation: Formation of 2-(3-Bromoprop-1-en-1-yl)-5-furanone.

Scientific Research Applications

2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential use in developing new antimicrobial agents.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran involves its interaction with biological macromolecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA, proteins, and other cellular components. The bromine atom may also contribute to the compound’s reactivity by facilitating the formation of covalent bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Bromoprop-1-en-1-yl)-5-nitrobenzene

- 2-(3-Bromoprop-1-en-1-yl)-5-nitrothiophene

- 2-(3-Bromoprop-1-en-1-yl)-5-nitropyrrole

Uniqueness

2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran is unique due to the presence of both a bromine atom and a nitro group on a furan ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds with different heterocyclic rings or substituents.

Biological Activity

2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial and antitubercular research. This article aims to compile and analyze the existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a nitrofuran moiety which is well-known for its biological activity. The bromopropenyl group enhances its reactivity and may contribute to its antimicrobial properties.

Biological Activity Overview

Recent studies have highlighted the biological activity of nitrofuran derivatives, including this compound. Notably, compounds with similar structures have demonstrated significant antibacterial properties against resistant strains of Mycobacterium tuberculosis.

Antimicrobial Activity

-

Inhibition of Mycobacterium tuberculosis :

- A related study found that derivatives of nitrofuran exhibited potent inhibition against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) as low as 0.031 mg/L, outperforming first-line antituberculosis drugs such as isoniazid and rifampicin .

- Selectivity indices (SI) for these compounds indicated a high selectivity towards mycobacterial strains compared to mammalian cell lines, suggesting a favorable therapeutic profile .

-

Mechanism of Action :

- The mechanism of action for these compounds often involves the inhibition of mycobacterial arylamine N-acetyltransferase (NAT), which is crucial for the survival of M. tuberculosis within macrophages .

- This inhibition may lead to the accumulation of toxic metabolites within the bacteria, contributing to their death.

Case Studies

Several case studies have investigated the efficacy of nitrofuran derivatives in various biological contexts:

- Study on Antitubercular Activity : A comprehensive evaluation revealed that compounds structurally similar to this compound were effective against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. The study reported that certain derivatives showed remarkable bactericidal activity within macrophage models .

- Antimicrobial Resistance : Another study focused on the broader implications of nitrofuran derivatives in combating antimicrobial resistance. It highlighted how compounds like this compound could serve as scaffolds for developing new antimicrobials that target resistant pathogens .

Data Table: Biological Activity Summary

Properties

Molecular Formula |

C7H6BrNO3 |

|---|---|

Molecular Weight |

232.03 g/mol |

IUPAC Name |

2-[(E)-3-bromoprop-1-enyl]-5-nitrofuran |

InChI |

InChI=1S/C7H6BrNO3/c8-5-1-2-6-3-4-7(12-6)9(10)11/h1-4H,5H2/b2-1+ |

InChI Key |

RLBDDMPDDZBJOO-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=C/CBr |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=CCBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.